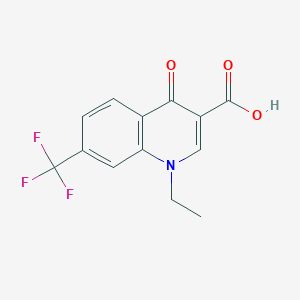
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial activity. The trifluoromethyl group at the 7-position enhances the lipophilicity of the molecule, making it more effective in penetrating bacterial cell walls .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of 3-amino benzotrifluoride with diethyl 2-(ethoxymethylene) malonate. The initial uncyclized product is then heated in diphenylether at 260°C to yield the desired quinoline derivative . The compound can be further functionalized by reacting with amino acids and alkylating agents like ethyl iodide, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties against Gram-positive and Gram-negative bacteria.
Medicine: Potential use in developing new antibacterial drugs to combat resistant bacterial strains.
Industry: Used in the synthesis of other quinolone derivatives with various industrial applications.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The trifluoromethyl group enhances the binding affinity to these enzymes, leading to effective bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Norfloxacin
- Enoxacin
- Ciprofloxacin
- Tosufloxacin
Uniqueness
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its trifluoromethyl group, which enhances lipophilicity and antibacterial activity. This makes it more effective against certain resistant bacterial strains compared to other quinolones .
Propriétés
Formule moléculaire |
C13H10F3NO3 |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
1-ethyl-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H10F3NO3/c1-2-17-6-9(12(19)20)11(18)8-4-3-7(5-10(8)17)13(14,15)16/h3-6H,2H2,1H3,(H,19,20) |
Clé InChI |
BZUPVJUPNAZPNX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=C1C=C(C=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


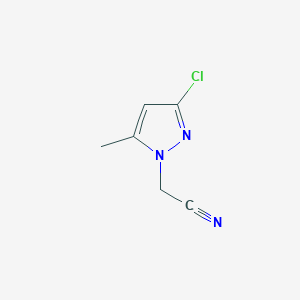



![1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11787360.png)
![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)

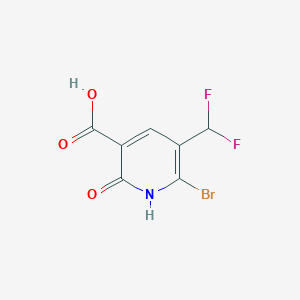

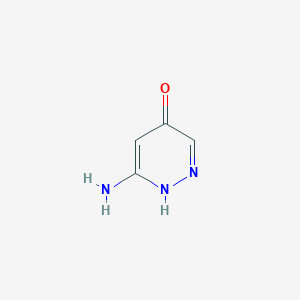
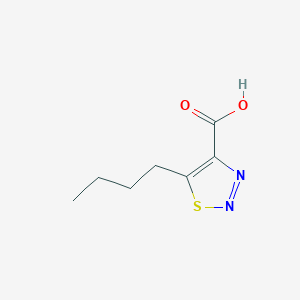
![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)


